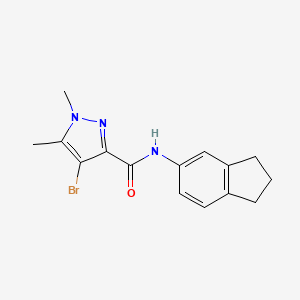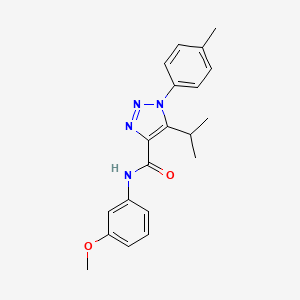
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as JNJ-47965567, is a novel small molecule inhibitor that has recently gained attention in scientific research. It belongs to the class of pyrazole carboxamide compounds and has shown potential in various biological applications.
Mécanisme D'action
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide acts as a competitive inhibitor of MDM2, binding to the protein and preventing it from interacting with p53. This leads to an increase in the levels of p53, which in turn activates downstream pathways involved in cell cycle regulation and apoptosis. This compound has also been shown to induce autophagy in cancer cells, further enhancing its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on MDM2, with minimal off-target effects. It has also been found to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. In preclinical studies, this compound has been shown to induce tumor regression and increase survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its specificity for MDM2, which reduces the risk of off-target effects and toxicity. However, like any other small molecule inhibitor, this compound may have limitations in terms of its efficacy and selectivity in different cancer types. Further studies are needed to determine the optimal dosage, administration route, and treatment duration for this compound.
Orientations Futures
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in cancer therapy. Future research could focus on optimizing the synthesis and formulation of this compound, as well as exploring its efficacy in combination with other anti-cancer agents. Additionally, the development of biomarkers for patient selection and monitoring could help to identify those who are most likely to benefit from this compound treatment.
Applications De Recherche Scientifique
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. The inhibition of MDM2 by this compound leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. This compound has also shown promising results in the treatment of acute myeloid leukemia and solid tumors.
Propriétés
IUPAC Name |
4-bromo-N-(2,3-dihydro-1H-inden-5-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-9-13(16)14(18-19(9)2)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-8H,3-5H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJNXTZQDOFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC3=C(CCC3)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4875381.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(5-chloro-2-methylphenyl)piperazine](/img/structure/B4875391.png)
![2-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenyl benzenesulfonate](/img/structure/B4875396.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4875404.png)
![dimethyl 5-{[(3-methyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875405.png)
![(3-(3-methoxybenzyl)-1-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)methanol](/img/structure/B4875415.png)
![ethyl 2-{[(5-acetyl-3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4875420.png)
![N-(3-chloro-4-methylphenyl)-5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4875437.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-methylbenzamide](/img/structure/B4875449.png)

![2-({[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4875470.png)
![methyl N-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}glycinate](/img/structure/B4875472.png)

![N-(2,4-difluorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4875484.png)
